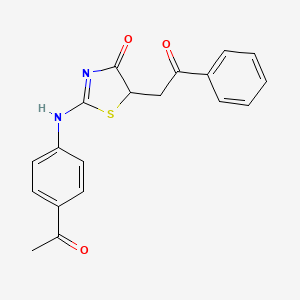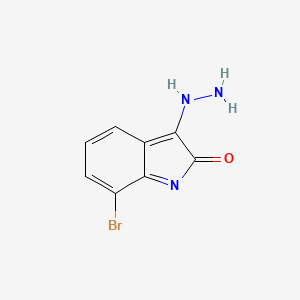
7-bromo-3-hydrazinylindol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “7-bromo-3-hydrazinylindol-2-one” is a chemical entity with unique properties and potential applications in various fields. It is known for its complex structure and significant reactivity, making it a subject of interest in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “7-bromo-3-hydrazinylindol-2-one” involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and continuous flow processes. This ensures consistent quality and efficiency. The use of automated systems and advanced monitoring techniques helps in maintaining the optimal conditions throughout the production process.
Chemical Reactions Analysis
Types of Reactions: Compound “7-bromo-3-hydrazinylindol-2-one” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions of compound “this compound” are carried out under specific conditions, including controlled temperatures, pressures, and the use of catalysts. Common reagents include acids, bases, and solvents that facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions of compound “this compound” depend on the type of reaction and the reagents used
Scientific Research Applications
Compound “7-bromo-3-hydrazinylindol-2-one” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It plays a role in biochemical studies and is used in the development of new drugs and therapeutic agents.
Medicine: It is investigated for its potential therapeutic effects and is used in the formulation of pharmaceuticals.
Industry: It is utilized in the production of advanced materials, coatings, and other industrial products.
Mechanism of Action
The mechanism of action of compound “7-bromo-3-hydrazinylindol-2-one” involves its interaction with specific molecular targets and pathways. It binds to certain receptors or enzymes, modulating their activity and leading to the desired biological or chemical effects. The detailed pathways and molecular targets are subjects of ongoing research to fully understand its mode of action.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Comparison: Compound “7-bromo-3-hydrazinylindol-2-one” is unique in its structure and reactivity compared to similar compounds. It offers distinct advantages in terms of stability, reactivity, and potential applications. The comparison highlights its uniqueness and the specific benefits it provides in various applications.
Properties
IUPAC Name |
7-bromo-3-hydrazinylindol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O/c9-5-3-1-2-4-6(5)11-8(13)7(4)12-10/h1-3H,10H2,(H,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUUOZSMUGFCNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C(=C1)Br)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=O)N=C2C(=C1)Br)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
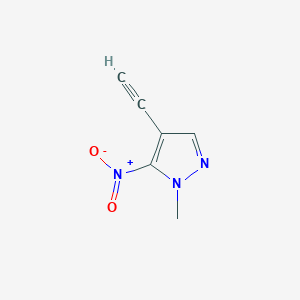
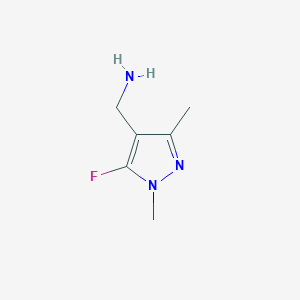
![{[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B8019970.png)
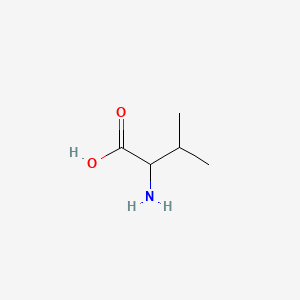
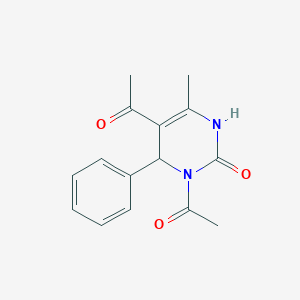
![3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B8019999.png)
![3-Cyclohexyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B8020002.png)
![5-bromo-2-[5-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-1-yl]pyridine](/img/structure/B8020005.png)
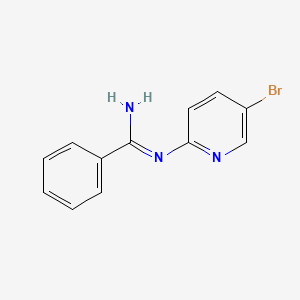
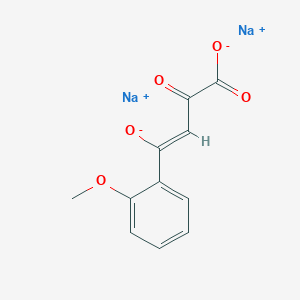
![3-(2-Chloropyridin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B8020025.png)
![methyl 2-{[(4E)-5-oxo-2-phenyl-4,5-dihydro-1,3-oxazol-4-ylidene]methyl}benzoate](/img/structure/B8020027.png)
![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B8020036.png)
